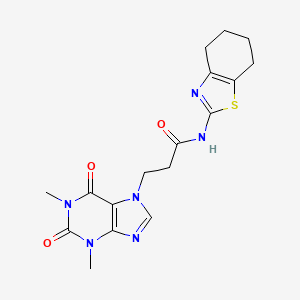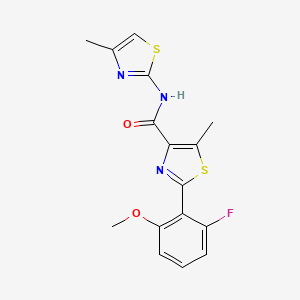![molecular formula C12H17N3O2S B11157090 1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11157090.png)
1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide is a compound that features a thiazole ring, a piperidine ring, and a carboxamide group The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound
Preparation Methods
The synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acetylation: The thiazole ring is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Formation of Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine or by cyclization of appropriate precursors.
Coupling Reaction: The final step involves coupling the acetylated thiazole with the piperidine-4-carboxamide using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using reagents like halogens or nitro groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide can be compared with other thiazole-containing compounds:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring but different functional groups.
Ritonavir: An antiretroviral drug that also contains a thiazole ring and is used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C12H17N3O2S |
|---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C12H17N3O2S/c1-8-14-10(7-18-8)6-11(16)15-4-2-9(3-5-15)12(13)17/h7,9H,2-6H2,1H3,(H2,13,17) |
InChI Key |
MAGFEVABDLFQAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)N2CCC(CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


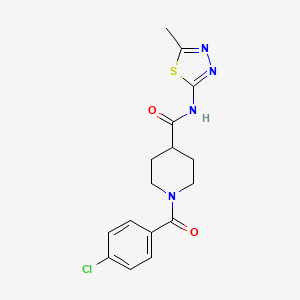
![6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11157014.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide](/img/structure/B11157021.png)
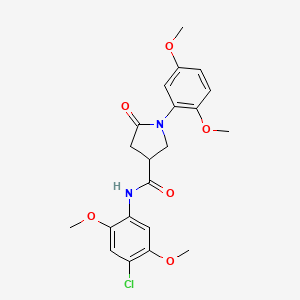
![(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11157029.png)

![(3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate](/img/structure/B11157039.png)
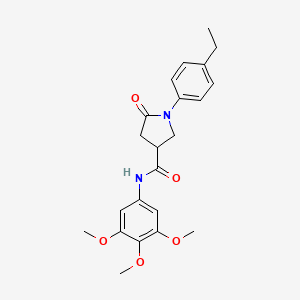
![N-[3-(dimethylamino)propyl]-2-(ethylsulfonyl)benzamide](/img/structure/B11157053.png)
![2-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11157059.png)
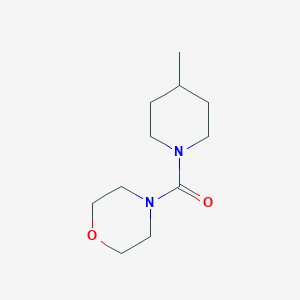
![ethyl 2-({[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11157073.png)
